The compound 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol and its derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. The core structure of 1,3,4-thiadiazole is known to exhibit a range of pharmacological properties, including antitumor, cytotoxic, antioxidant, and antidepressant activities. This comprehensive analysis will delve into the mechanism of action and applications of this compound in various fields, drawing upon the findings from multiple research studies.
The synthesis of 2-arylamino-5-aryl-1,3,4-thiadiazoles has led to compounds with potent anticancer activity. A novel one-pot synthesis method has been developed, and the resulting compounds have shown selectivity towards certain cancer cell lines, with some derivatives displaying significant potency4.
The antioxidant behavior of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles has been investigated, revealing that these compounds exhibit noticeable antioxidant activity. This activity was measured using the DPPH free radical scavenging method, and some compounds were found to have comparable activity to standard drugs. Additionally, the pharmacokinetic properties of the most active compounds were predicted to be acceptable, indicating potential for drug development3.
Imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and tested for their antidepressant activity. Two compounds in particular showed significant activity, reducing immobility time in a manner comparable to the standard drug imipramine. These findings suggest that 1,3,4-thiadiazole derivatives could be promising candidates for the treatment of depression5.
Organotin derivatives of thiadiazole carboxylates have been synthesized and assessed for their fungicidal activity. These compounds have demonstrated good growth inhibition against a variety of fungal pathogens, with some triorganotin carboxylates showing particularly high inhibition percentages and low EC(50) values. This suggests potential applications in agriculture or as antifungal agents in other settings6.
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol belongs to the class of heterocyclic compounds known as thiadiazoles. Thiadiazoles have been extensively studied for their pharmacological properties, including antibacterial, antifungal, and anticancer activities. The compound is synthesized from 5-amino-1,3,4-thiadiazole-2-thiol through a reaction with benzylamine. Its classification as a thiadiazole derivative places it within a larger family of compounds that are of significant interest in organic synthesis and drug development.
The synthesis of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol typically involves several key steps:
This method allows for the efficient introduction of the benzyl group onto the thiadiazole core while maintaining good yields.
The molecular structure of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol can be described as follows:
The presence of both the benzyl group and the thiol enhances its potential reactivity and biological activity.
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis and materials science.
The mechanism of action of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol largely depends on its biological targets. Thiadiazoles are known to interact with various enzymes and receptors:
The precise mechanism often requires further biochemical studies to elucidate specific interactions at the molecular level.
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in various applications and formulations.
The applications of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol span several fields:
Research continues to explore these applications further, aiming to enhance efficacy and develop novel compounds based on the thiadiazole framework.
The 1,3,4-thiadiazole ring is a sulfur- and nitrogen-containing five-membered heterocycle characterized by high aromaticity and thermodynamic stability. Its mesoionic nature—possessing delocalized positive and negative charges within the ring—confers unique physicochemical properties. This allows efficient penetration of biological membranes due to its neutral net charge, enhancing bioavailability for pharmacological applications [3] [5]. The heterocycle serves as a bioisostere for pyrimidine nucleobases, enabling interactions with biological targets such as DNA, enzymes (e.g., kinases), and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions [3].
Structurally, 1,3,4-thiadiazole exhibits planar geometry with bond lengths indicative of electron delocalization. The C–S bond (1.74 Å) and C–N bonds (1.30 Å) contribute to its robust aromatic character, distinguishing it from other isomers like 1,2,5-thiadiazole. This stability minimizes metabolic degradation in vivo, making it ideal for drug design [5] [7]. Functionalization at the 2- and 5-positions modulates electronic properties (e.g., LogP, dipole moment) and binding affinity, as demonstrated by derivatives with varied anticancer activities [3].
Table 1: Comparative Properties of Thiadiazole Isomers
Isomer Type | Aromaticity Index | Dipole Moment (Debye) | Common Biological Targets |
---|---|---|---|
1,2,3-Thiadiazole | Moderate | 3.8 | Antibacterial agents |
1,2,4-Thiadiazole | Low | 2.5 | Antivirals |
1,2,5-Thiadiazole | High | 4.2 | Anti-inflammatories |
1,3,4-Thiadiazole | Very High | 5.1 | Anticancer agents |
Data derived from quantum-chemical calculations and pharmacological screens [3] [5].
5-(Benzylamino)-1,3,4-thiadiazole-2-thiol (CAS# 14731-27-2) has the molecular formula C₉H₉N₃S₂ and a molecular weight of 223.32 g/mol. Its structure combines the 1,3,4-thiadiazole core with a benzylamino group at position 5 and a thiol/thione tautomer at position 2. The compound exists as a powder with a density of 1.41 g/cm³ and a flash point of 165.2°C, indicating moderate thermal stability [4] [8]. Key molecular descriptors include:
In medicinal chemistry, the benzylamino substituent enhances target affinity by enabling π–π stacking with protein residues. The thiol group facilitates metal coordination or disulfide bond formation, crucial for inhibiting enzymes like focal adhesion kinase (FAK) or inosine monophosphate dehydrogenase (IMPDH) [3] [9]. As a synthon, it participates in nucleophilic substitutions and oxidative couplings to generate polymers with conductive properties or ligands for catalytic complexes [6] [8].
Table 2: Key Physicochemical Properties of 5-(Benzylamino)-1,3,4-thiadiazole-2-thiol
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₉N₃S₂ | Elemental Analysis [4] |
Molecular Weight | 223.32 g/mol | Mass Spectrometry |
Melting Point | Not Determined (decomposes) | Experimental Data [4] |
Density | 1.41 g/cm³ | Pycnometry [4] |
LogP | 2.51 | Computational Prediction [8] |
Topological Polar Surface Area | 104.85 Ų | DFT Calculations [4] |
Anticancer studies highlight its role as a precursor for active derivatives. For example, N-(thiadiazol-2-yl)-2-phenylacetamide analogs demonstrate IC₅₀ values of 3.1–12.6 µM against colon (HT-29) and prostate (PC3) cancer lines, attributable to apoptosis induction and cell-cycle arrest [9] [10]. Structure–activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., halogens) on the benzyl ring boost cytotoxicity by enhancing DNA intercalation [10].
1,3,4-Thiadiazoles were first synthesized in 1882 by Fischer, but their pharmacological potential remained unexplored until the mid-20th century. The discovery of acetazolamide (a carbonic anhydrase inhibitor) in the 1950s marked the first therapeutic application of this scaffold [5] [7]. By the 1980s, derivatives like megazol emerged as antiparasitic agents, though clinical use was limited by toxicity [7].
The 1990s–2000s saw targeted exploration of 2-amino-5-aryl-1,3,4-thiadiazoles for oncology. Seminal work identified their role as kinase inhibitors, leading to compounds like 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine), which showed IC₅₀ values of 2.44 µM against LoVo colon cancer cells [3]. Patent analysis reveals a surge in filings since 2010 (~200 patents/year), focusing on:
Clinical trials remain limited, but preclinical data underscore the scaffold’s versatility. For instance, compound 3l (N-(thiadiazol-2-yl)-2-(3-bromophenyl)acetamide exhibited an IC₅₀ of 8 µM against breast cancer (MDA-MB-231), surpassing imatinib (20 µM) [9]. Current research prioritizes optimizing substituent effects to improve selectivity and reduce off-target interactions [3] [5].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4